molecular formula C14H16N2O3 B079944 Barbituric acid, 5-butyl-5-phenyl- CAS No. 13554-11-5

Barbituric acid, 5-butyl-5-phenyl-

Cat. No. B079944
CAS RN: 13554-11-5
M. Wt: 260.29 g/mol
InChI Key: IFHBURLPIXMUQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Barbituric acid, 5-butyl-5-phenyl- is a white crystalline powder that was first synthesized in 1864 by the German chemist Adolf von Baeyer. This compound is a derivative of barbituric acid, which is a naturally occurring substance found in many plants and animals. Barbituric acid, 5-butyl-5-phenyl- has been used in scientific research for many years due to its sedative and hypnotic effects on the central nervous system.

Mechanism Of Action

The mechanism of action of barbituric acid, 5-butyl-5-phenyl- is similar to that of other barbiturates. These compounds act on the central nervous system by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA). GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. By enhancing the activity of GABA, barbiturates can produce sedative and hypnotic effects.

Biochemical And Physiological Effects

Barbituric acid, 5-butyl-5-phenyl- produces a range of biochemical and physiological effects on the body. These effects include sedation, hypnosis, muscle relaxation, and anticonvulsant activity. The compound has also been shown to have analgesic properties, although these effects are less well understood.

Advantages And Limitations For Lab Experiments

One of the main advantages of using barbituric acid, 5-butyl-5-phenyl- in lab experiments is its well-established mechanism of action. This compound has been extensively studied and its effects on the central nervous system are well understood. However, one limitation of using barbituric acid, 5-butyl-5-phenyl- in lab experiments is its potential for toxicity. Barbiturates can be highly addictive and can cause serious side effects if used improperly.

Future Directions

There are many potential future directions for research on barbituric acid, 5-butyl-5-phenyl-. One area of interest is the development of new drugs that target the GABA system in the brain. Barbiturates have been used for many years, but new drugs with fewer side effects and better safety profiles are needed. Another area of interest is the development of new methods for synthesizing barbituric acid, 5-butyl-5-phenyl-. New methods could improve the yield and purity of the compound, making it more useful for scientific research.
In conclusion, barbituric acid, 5-butyl-5-phenyl- is a chemical compound that has been used in scientific research for many years. This compound has a well-established mechanism of action and produces a range of biochemical and physiological effects on the body. While there are limitations to its use in lab experiments, there are many potential future directions for research on this compound.

Synthesis Methods

The synthesis of barbituric acid, 5-butyl-5-phenyl- involves the condensation of diethyl malonate with phenylacetic acid, followed by cyclization with urea. This method of synthesis has been used for many years and has been shown to be effective in producing high yields of the compound.

Scientific Research Applications

Barbituric acid, 5-butyl-5-phenyl- has been used in scientific research for many years due to its sedative and hypnotic effects on the central nervous system. This compound has been used in studies to investigate the effects of sedative drugs on the brain and behavior. It has also been used in studies to investigate the mechanisms of action of sedative drugs and their interactions with other drugs.

properties

CAS RN

13554-11-5

Product Name

Barbituric acid, 5-butyl-5-phenyl-

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

5-butyl-5-phenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C14H16N2O3/c1-2-3-9-14(10-7-5-4-6-8-10)11(17)15-13(19)16-12(14)18/h4-8H,2-3,9H2,1H3,(H2,15,16,17,18,19)

InChI Key

IFHBURLPIXMUQI-UHFFFAOYSA-N

SMILES

CCCCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2

Canonical SMILES

CCCCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2

Other CAS RN

13554-11-5

synonyms

5-Butyl-5-phenylbarbituric acid

Origin of Product

United States

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